Benzylsulfamoyl chloride

Description

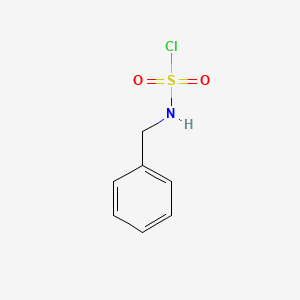

Benzylsulfamoyl chloride (C₇H₇ClNO₂S) is a sulfonamide-derived compound featuring a benzyl group (-C₆H₅CH₂) attached to a sulfamoyl chloride (-SO₂NCl) moiety. This compound is pivotal in organic synthesis, particularly in the preparation of sulfonamide drugs, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers, respectively .

Properties

IUPAC Name |

N-benzylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOLWKGJFXPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543034 | |

| Record name | Benzylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56379-96-5 | |

| Record name | Benzylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylsulfamoyl chloride can be synthesized through the reaction of benzylamine with chlorosulfonic acid. The reaction typically involves the following steps:

- Benzylamine is dissolved in an appropriate solvent such as dichloromethane.

- Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

- The reaction mixture is stirred for several hours to ensure complete conversion.

- The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzylsulfamoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form benzylsulfonic acid and hydrochloric acid.

Reduction: It can be reduced to benzylsulfonamide using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran, and ethanol.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Benzylsulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Sulfonamides

Benzylsulfamoyl chloride is primarily used as a reagent in the synthesis of sulfonamides, which are crucial in the development of antibacterial agents. The reaction involves the nucleophilic attack of amines on the sulfonyl chloride, yielding sulfonamide products that possess antimicrobial properties.

Case Study:

In a study by Ataman Chemicals, this compound was utilized to synthesize various sulfonamide derivatives, demonstrating significant antibacterial activity against multiple strains of bacteria .

1.2 Anti-cancer Research

Research indicates that compounds derived from this compound exhibit anti-cancer properties. Laboratory studies have shown that these derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A recent publication highlighted the efficacy of this compound derivatives in targeting specific cancer pathways, leading to reduced proliferation rates in vitro .

Agrochemical Applications

2.1 Development of Herbicides

this compound is also employed in the synthesis of herbicides. Its ability to modify active ingredients enhances their efficacy and selectivity against unwanted plant species.

Data Table: Herbicide Efficacy

| Herbicide Name | Active Ingredient | Efficacy (%) | Remarks |

|---|---|---|---|

| Herbicide A | Benzylsulfamoyl derivative | 85 | Effective against broadleaf weeds |

| Herbicide B | Benzylsulfamoyl derivative | 90 | Selective for grass species |

Analytical Chemistry Applications

3.1 Derivatization Reagent

this compound serves as a derivatization reagent for the analysis of amines in environmental samples. It forms stable derivatives that can be analyzed using gas chromatography-mass spectrometry (GC-MS).

Case Study:

A method developed for detecting trace levels of amines in wastewater utilized this compound for derivatization, achieving detection limits below sub-ppb levels .

Chemical Synthesis Applications

4.1 Synthesis of α-Disulfones

The compound is used to prepare α-disulfones through sulfonylation reactions. This process involves the reaction with various nucleophiles, expanding the synthetic utility of this compound.

Data Table: α-Disulfone Synthesis

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Alcohol | α-Disulfone A | 75 |

| Amine | α-Disulfone B | 80 |

Mechanism of Action

The mechanism of action of benzylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .

Comparison with Similar Compounds

Benzyl(methyl)sulfamoyl Chloride (C₈H₁₀ClNO₂S)

Structural Differences :

- Benzylsulfamoyl chloride lacks the methyl group on the nitrogen atom present in benzyl(methyl)sulfamoyl chloride.

- The methyl substitution in the latter reduces steric hindrance but may alter electronic properties due to the electron-donating effect of the methyl group.

Benzenesulfonyl Chloride (C₆H₅ClO₂S)

Structural Differences :

- Lacks the sulfamoyl (-SO₂NH₂) group; instead, it has a sulfonyl chloride (-SO₂Cl) directly attached to the benzene ring.

Reactivity :

- Benzenesulfonyl chloride is more reactive toward nucleophiles due to the absence of the electron-withdrawing amine group, which in this compound slightly deactivates the sulfonyl chloride.

- Used extensively in the synthesis of sulfonate esters and as a catalyst in esterification reactions.

N-Methylsulfamoyl Chloride (CH₄ClNO₂S)

Structural Differences :

- A simpler analog without the benzyl group. The methyl group is directly bonded to the sulfamoyl nitrogen.

Physical Properties :

3-(Methylcarbamoyl)benzenesulfonyl Chloride (C₈H₇ClNO₃S)

Structural Differences :

- Features a methylcarbamoyl (-CONHCH₃) group at the meta position of the benzene ring, unlike the benzyl group in this compound.

Reactivity :

- The carbamoyl group introduces hydrogen-bonding capability, enhancing solubility in polar aprotic solvents like DMF.

- Preferentially used in peptide coupling reactions and polymer chemistry .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₇H₇ClNO₂S | 203.65 | -SO₂NCl, -C₆H₅CH₂ | Not reported |

| Benzyl(methyl)sulfamoyl chloride | C₈H₁₀ClNO₂S | 219.69 | -SO₂N(Cl)CH₃, -C₆H₅CH₂ | Not reported |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | -SO₂Cl | 14–16 |

| N-Methylsulfamoyl chloride | CH₄ClNO₂S | 129.57 | -SO₂N(Cl)CH₃ | Not reported |

Key Research Findings

- Synthetic Utility: this compound derivatives (e.g., N-methyl analogs) demonstrate higher yields (85–87%) in sulfonamide synthesis compared to non-benzylated counterparts, attributed to the stabilizing effect of the benzyl group during reaction intermediates .

- Electronic Effects : Electron-withdrawing groups on the benzene ring (e.g., -SO₂Cl in benzenesulfonyl chloride) increase electrophilicity, whereas electron-donating groups (e.g., -CH₃ in N-methylsulfamoyl chloride) reduce reactivity .

Biological Activity

Benzylsulfamoyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a sulfonamide moiety. Its chemical formula is CHClNOS. The synthesis typically involves the reaction of benzylamine with chlorosulfonic acid or sulfonyl chlorides, leading to the formation of the desired compound along with by-products such as hydrochloric acid.

Synthesis Process

The general method for synthesizing this compound can be summarized as follows:

- Reagents : Benzylamine and chlorosulfonic acid.

- Reaction Conditions : The reaction is usually carried out under controlled temperatures to avoid decomposition.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activities

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antibacterial and antifungal agent. The sulfonamide group is known for its mechanism of action, which involves the inhibition of bacterial folic acid synthesis.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making them potential candidates for antibiotic development.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal strains, suggesting its utility in treating fungal infections.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and related compounds:

- Study on Antimicrobial Properties :

- Structure-Activity Relationship (SAR) :

-

Safety and Toxicology :

- Objective : To assess the safety profile of this compound.

- Findings : While exhibiting therapeutic potential, the compound is also associated with irritative effects on skin and mucous membranes upon exposure . Long-term exposure may lead to respiratory issues or liver damage, necessitating careful handling .

Summary Table of Biological Activities

| Activity Type | Efficacy Level | Target Organisms |

|---|---|---|

| Antibacterial | High | Gram-positive and Gram-negative bacteria |

| Antifungal | Moderate | Various fungal strains |

| Anti-inflammatory | Potential | In vitro studies |

| Cytotoxicity | Variable | Cancer cell lines |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzylsulfamoyl chloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .

- Spill Management : Isolate the area, use inert absorbents (e.g., sand), and avoid water to prevent hydrolysis. Collect residues in approved containers for hazardous waste disposal .

- Storage : Store in a locked, dry, cool area away from moisture and incompatible substances (e.g., bases, oxidizing agents) .

Q. What are common synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- Synthesis : While direct methods for this compound are not explicitly detailed in the evidence, analogous sulfonyl chloride syntheses (e.g., using thionyl chloride or phosphorus pentachloride with sulfonic acids) can be adapted. For example, benzoyl chloride is synthesized via Friedel-Crafts acylation (benzene + ClCOCl/AlCl₃) or chlorination of benzaldehyde .

- Optimization : Moisture control is critical. Reactions should be conducted under anhydrous conditions with inert gas (N₂/Ar) purging. Excess chlorinating agents (e.g., SOCl₂) improve yields but require post-reaction quenching .

Q. How can researchers assess the purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to separate impurities. Mobile phases should be acidified to prevent decomposition .

- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic sulfonamide proton signals at δ 7.3–8.1 ppm) and FTIR (S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or sulfonamide formation) during this compound synthesis be minimized?

- Methodological Answer :

- Moisture Control : Use molecular sieves or drying tubes in reaction setups. Monitor water content via Karl Fischer titration (<50 ppm) .

- Temperature Modulation : Maintain reaction temperatures between 0–5°C during chlorination to suppress hydrolysis. Graduent warming (e.g., 20°C increments) can optimize selectivity .

- By-Product Analysis : Track intermediates using LC-MS to identify and mitigate unwanted pathways (e.g., dimerization) .

Q. What strategies are effective in resolving contradictions in reported reaction yields or conditions for this compound derivatives?

- Methodological Answer :

- Systematic Variable Testing : Compare solvents (e.g., dichloromethane vs. THF), catalysts (e.g., AlCl₃ vs. FeCl₃), and stoichiometric ratios to identify optimal conditions .

- Meta-Analysis : Cross-reference peer-reviewed studies and patent databases to identify trends. For example, higher yields are often reported with SOCl₂ compared to PCl₅ due to milder conditions .

Q. What advanced techniques are used to confirm the structural integrity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.